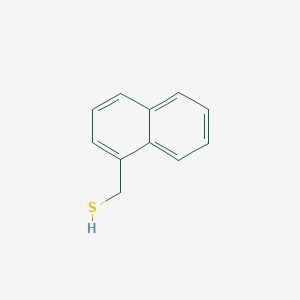

1-Naphthalenemethanethiol

Description

This compound belongs to the class of aromatic thiols, which are characterized by their sulfhydryl (-SH) group.

Properties

IUPAC Name |

naphthalen-1-ylmethanethiol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10S/c12-8-10-6-3-5-9-4-1-2-7-11(9)10/h1-7,12H,8H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMFGKICZZHDQGH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2CS | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00148113 | |

| Record name | 1-Naphthalenemethanethiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00148113 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1076-67-1, 5254-86-4 | |

| Record name | 1-Naphthalenemethanethiol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001076671 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Naphthalenemethanethiol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=33934 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Naphthalenemethanethiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00148113 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Mechanism of Action

Target of Action

It is known that naphthalene derivatives can have a wide range of biological activities, such as antimicrobial, antioxidant, cytotoxic, anti-inflammatory, anti-protozoal, and anti-platelet aggregation .

Mode of Action

Naphthalene derivatives can interact with their targets in various ways, leading to changes in cellular processes .

Biochemical Pathways

Naphthalene derivatives can influence a variety of metabolic pathways, such as cell wall glucan decomposition and metabolism, cell membrane synthesis, metabolism, composition, organic hydroxyl compounds, oxidoreductase activity, and transition metal ion binding .

Result of Action

Naphthalene derivatives can cause a variety of changes at the molecular and cellular level, such as antimicrobial, antioxidant, cytotoxic, anti-inflammatory, anti-protozoal, and anti-platelet aggregation effects .

Biological Activity

1-Naphthalenemethanethiol (C11H10S), also known as 1-naphthylmethanethiol, is an organosulfur compound with notable biological activities. Its structure features a naphthalene ring bonded to a thiol group, which contributes to its reactivity and potential applications in various fields, including medicinal chemistry and environmental science.

- Molecular Formula : C11H10S

- Molecular Weight : 174.26 g/mol

- CAS Number : 136847-00-9

Biological Activities

1-Naphthalenemethanethiol exhibits a range of biological activities, primarily related to its interactions with biological systems. The following sections summarize key findings from various studies.

Antioxidant Activity

Research indicates that thiol compounds, including 1-naphthalenemethanethiol, possess significant antioxidant properties. These compounds can scavenge free radicals and reduce oxidative stress in cells, which is crucial for preventing cellular damage and associated diseases.

| Study | Findings |

|---|---|

| Demonstrated the ability of 1-naphthalenemethanethiol to reduce oxidative stress markers in vitro. | |

| Showed that the compound can enhance the activity of endogenous antioxidant enzymes. |

Toxicological Studies

Toxicity assessments have been conducted to evaluate the effects of 1-naphthalenemethanethiol on aquatic organisms. A study focusing on fish toxicity revealed that this compound exhibits moderate toxicity levels, which necessitates careful handling in environmental contexts.

These values indicate that while the compound is toxic at certain concentrations, it may also serve as a model for understanding the ecological impact of similar organosulfur compounds.

Enzyme Inhibition

1-Naphthalenemethanethiol has been studied for its potential to inhibit specific enzymes involved in metabolic pathways. For instance, it has shown promise as an inhibitor of certain cytochrome P450 enzymes, which play a critical role in drug metabolism and detoxification processes.

These findings suggest potential applications in pharmacology, particularly in modulating drug metabolism and enhancing therapeutic efficacy.

Case Studies

Several case studies highlight the significance of 1-naphthalenemethanethiol in biological research:

-

Antioxidant Mechanisms :

- A study evaluated the protective effects of 1-naphthalenemethanethiol against hydrogen peroxide-induced cytotoxicity in human cell lines. Results indicated a dose-dependent increase in cell viability and a reduction in apoptosis markers.

-

Environmental Impact :

- Research assessing the environmental toxicity of organosulfur compounds found that 1-naphthalenemethanethiol negatively impacted larval development in fish species, emphasizing the need for regulatory measures when using such compounds in industrial applications.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key properties of 1-Naphthalenemethanethiol with structurally related naphthalene derivatives:

Key Observations :

- Reactivity : The thiol group in 1-Naphthalenemethanethiol confers higher reactivity compared to methyl or phenylthio substituents, enabling participation in redox reactions and metal coordination .

- Environmental Fate : Methyl and phenylthio derivatives exhibit persistence in soil and sediments, while thiols may undergo oxidation to sulfonic acids .

Toxicological Profiles

While direct toxicological data for 1-Naphthalenemethanethiol is absent, insights can be drawn from studies on naphthalene and its derivatives:

Key Findings :

- Metabolism : Naphthalene derivatives are metabolized via cytochrome P450 enzymes to epoxides and diols, which mediate toxicity . Thiol-containing analogs may form glutathione conjugates, altering metabolic pathways .

- Data Gaps: Standardized methods for quantifying thiol metabolites in biological matrices are lacking, mirroring challenges noted for naphthalene .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.